2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N-[(3-hydroxyphenyl)methylideneamino]benzamide is a member of salicylamides.
Scientific Research Applications
Corrosion Inhibition
2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide has been studied for its potential as an environmentally benign corrosion inhibitor. Research has demonstrated its effectiveness in protecting mild steel against corrosion in acidic environments. This was confirmed using various electrochemical techniques and supported by ab initio DFT study and MD simulation (Singh et al., 2021).
Extraction of Biogenic Amines
A sorbent material based on a similar compound, 4-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide, was created for the extraction of biogenic amines from food samples. This material showed high selectivity and efficiency in the extraction process (Tameem et al., 2010).
Sensor Development
This compound has been utilized in the fabrication of sensors. For instance, a self-assembled monolayer of a similar compound was used to develop an epinephrine sensor. This involved characterizing the electrode modified with the compound using cyclic voltammetry and ac impedance spectroscopy (Motaghedifard et al., 2012).
Crystal Structure Analysis
The compound's crystal structure and its derivatives have been extensively analyzed, contributing to the understanding of molecular arrangements and interactions. This includes studies on the hydrogen-bonded sheets and the dihedral angles between benzene rings in its structure (Alhadi et al., 2008).
Biological Property Insights
Research has also been conducted on compounds derived from this compound to evaluate their biological properties, such as DNA binding capabilities and antimicrobial activities (Reddy et al., 2017).
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c17-11-5-3-4-10(8-11)9-15-16-14(19)12-6-1-2-7-13(12)18/h1-9,17-18H,(H,16,19)/b15-9+ |
InChI Key |
AXQNMXSAYHDNGA-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)O)O |
solubility |
38.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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